2-[Methyl(trityl)amino]ethanol
CAS No.:
Cat. No.: VC0641198
Molecular Formula: C22H23NO
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
![2-[Methyl(trityl)amino]ethanol -](/images/no_structure.jpg)
Specification
Molecular Formula | C22H23NO |
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Molecular Weight | 317.4 g/mol |
IUPAC Name | 2-[methyl(trityl)amino]ethanol |
Standard InChI | InChI=1S/C22H23NO/c1-23(17-18-24)22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,24H,17-18H2,1H3 |
Standard InChI Key | PUSMBGWSVOJTKY-UHFFFAOYSA-N |
SMILES | CN(CCO)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | CN(CCO)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Molecular Structure and Classification
2-[Methyl(trityl)amino]ethanol belongs to the amino alcohol class of compounds, specifically featuring a tertiary amine with methyl and trityl substituents. The trityl group, consisting of three phenyl rings attached to a central carbon atom, provides significant steric bulk that serves protective functions in organic synthesis. The compound contains both a hydroxyl group and a protected amino functionality, making it a versatile synthetic intermediate.
Physical Properties
Based on structural analysis and comparison with related compounds, the physical properties of 2-[Methyl(trityl)amino]ethanol can be reasonably estimated. The closely related compound 2-(Trityl-Amino)-Ethanol has a molecular weight of 303.39800 g/mol . With the addition of a methyl group to the nitrogen atom, 2-[Methyl(trityl)amino]ethanol would have an increased molecular weight.
Table 1: Estimated Physical Properties of 2-[Methyl(trityl)amino]ethanol
Chemical Properties
The reactivity profile of 2-[Methyl(trityl)amino]ethanol is determined by its functional groups:
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The hydroxyl group can participate in typical alcohol reactions including esterification, oxidation, and hydrogen bonding.
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The tertiary amine, bearing both methyl and trityl substituents, has significantly reduced nucleophilicity compared to primary or secondary amines due to steric and electronic factors.
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The trityl-nitrogen bond is acid-labile, allowing selective deprotection under acidic conditions, an important feature for synthetic applications.
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The steric bulk of the trityl group can influence molecular conformation and reactivity patterns across the molecule.
Synthesis Methods
N-Methylation of N-Trityl-ethanolamine
The most straightforward approach would likely involve N-methylation of N-trityl-ethanolamine:
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Starting with N-trityl-2-aminoethanol, which is described in the literature as a pure reagent used in synthetic procedures .
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Methylation could be achieved using common methylating agents such as methyl iodide, dimethyl sulfate, or formaldehyde under reductive amination conditions.
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The reaction would typically require a suitable base to facilitate N-methylation while avoiding reaction at the hydroxyl position.
Tritylation of N-Methylethanolamine
An alternative approach would involve direct tritylation of N-methylethanolamine:
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N-methylethanolamine would be treated with trityl chloride (triphenylmethyl chloride) in the presence of a base such as triethylamine or pyridine.
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This reaction would typically be conducted in an aprotic solvent such as tetrahydrofuran (THF), as mentioned in relation to N-trityl-2-aminoethanol preparation: "Pure N-trityl-2-aminoethanol (100% pure, 130 g, 0.42 moles) dissolved in tetrahydrofuran (380 ml)" .
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The reaction might require careful temperature control and extended reaction times to overcome the steric hindrance presented by the methyl group already present on the nitrogen.
Purification Considerations
Based on purification procedures described for related tritylated compounds, isolation of pure 2-[Methyl(trityl)amino]ethanol would likely involve:
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Concentration of reaction mixtures "in vacuo, first at a temperature of 40°C, which was gradually raised to 70°C" .
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Potential crystallization from appropriate solvent systems.
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Chromatographic purification if necessary, using silica gel or alumina columns with carefully selected eluent systems.
Applications and Uses
Synthetic Intermediate in Complex Molecule Synthesis
2-[Methyl(trityl)amino]ethanol would serve valuable roles in multi-step organic syntheses:
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The trityl group effectively protects the nitrogen while allowing selective reactions to occur at the hydroxyl group.
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The methyl group on nitrogen prevents unwanted side reactions that might occur with a secondary amine.
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After desired transformations at the hydroxyl position, the trityl group can be selectively removed under acidic conditions, providing a methylated amino alcohol derivative.
Pharmaceutical Research Applications
Amino alcohols with protecting groups such as the trityl moiety have significant applications in pharmaceutical development:
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As building blocks for complex drug candidates, particularly those containing β-amino alcohol functionalities.
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In the synthesis of enantiomerically pure compounds, which are "important compounds due to their biological activities and wide applications in chemical synthesis" .
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For the preparation of modified amino acid derivatives and peptide building blocks.
Structural Comparisons with Related Compounds
Comparison with 2-(Trityl-Amino)-Ethanol
Understanding the differences between 2-[Methyl(trityl)amino]ethanol and the closely related 2-(Trityl-Amino)-Ethanol provides insight into their respective chemical behaviors and applications.
Table 2: Comparative Analysis of 2-[Methyl(trityl)amino]ethanol and 2-(Trityl-Amino)-Ethanol
Comparison with Other Nitrogen-Protected Ethanolamine Derivatives
The choice of nitrogen protecting group significantly affects the properties and applications of ethanolamine derivatives:
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Trityl protection (as in our target compound) provides excellent steric bulk and selective acid-lability.
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Alternative protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) would offer different reactivity profiles and deprotection conditions.
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The additional methyl group in 2-[Methyl(trityl)amino]ethanol permanently modifies the nitrogen, potentially limiting certain applications where a secondary amine is required after deprotection.
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